

A Comparative Guide to LDN-193189 and Dorsomorphin: Potency and Selectivity

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Compound of Interest

Compound Name: LDN-193665

Cat. No.: B13440549

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For researchers investigating cellular signaling pathways, the choice of a small molecule inhibitor is critical. Dorsomorphin was the first identified small molecule inhibitor of the Bone Morphogenetic Protein (BMP) pathway, but it is known to have significant off-target effects.[1] [2] LDN-193189, a derivative of dorsomorphin, was developed to offer improved potency and selectivity.[3] This guide provides a detailed comparison of their selectivity and potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Potency and Selectivity

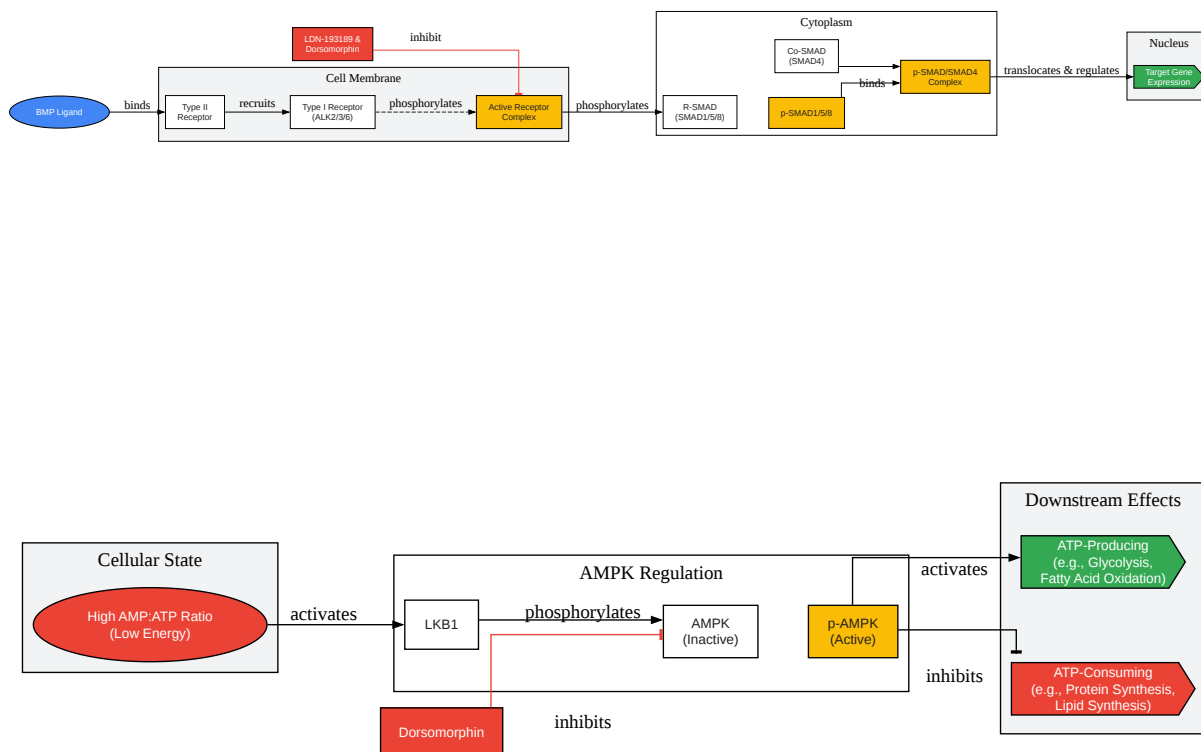
The inhibitory activity of LDN-193189 and dorsomorphin has been quantified against several key kinases. The data clearly illustrates that while both compounds inhibit BMP type I receptors, their selectivity profiles differ significantly. LDN-193189 is a more potent and selective inhibitor of BMP receptors compared to dorsomorphin.[3] Dorsomorphin, on the other hand, is a potent inhibitor of AMP-activated protein kinase (AMPK) and also targets the VEGF type-2 receptor (KDR), highlighting its non-specific nature.[1][4]

Target Kinase	LDN-193189 IC50 (nM)	Dorsomorphin IC50 (nM)	Dorsomorphin Ki (nM)	Primary Pathway
ALK1 (BMPR-IA)	0.8[5][6]	-	-	BMP Signaling
ALK2 (BMPR-IA)	0.8[5][6], 5[5][7], 40.7[4]	148.1[4]	-	BMP Signaling
ALK3 (BMPR-IA)	5.3[5][6], 30[5][7]	-	-	BMP Signaling
ALK5 (TGFβR-I)	565.0[4]	10,760.0[4]	-	TGF-β Signaling
ALK6 (BMPR-IB)	16.7[5][6]	-	-	BMP Signaling
AMPK	1122.0[4]	234.6[4]	109[8][9][10]	Energy Homeostasis
KDR (VEGFR2)	214.7[4]	25.1[4]	-	Angiogenesis

IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Ki (inhibition constant) is another measure of inhibitor potency. A lower value indicates a more potent inhibitor.

Signaling Pathways

To understand the functional consequences of using these inhibitors, it is essential to visualize their targets within their respective signaling cascades.



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